AChE-IN-25
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Overview
Description
AChE-IN-25 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholineBy inhibiting acetylcholinesterase, this compound helps increase the levels of acetylcholine in the brain, thereby improving cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-25 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions include:
Solvent: Acetic acid
Temperature: Room temperature
Catalyst: Manganese(III) acetate
Reaction Time: Several hours
The resulting compounds are then purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to accommodate higher volumes of reactants.
Continuous Flow Systems: To ensure consistent reaction conditions and higher yields.
Purification: Industrial-scale chromatography and crystallization techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
AChE-IN-25 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
AChE-IN-25 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of biosensors for detecting acetylcholinesterase activity.
Mechanism of Action
AChE-IN-25 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. The compound interacts with the catalytic triad of the enzyme, which includes serine, histidine, and glutamate residues. This interaction prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and is used in Alzheimer’s therapy
Uniqueness of AChE-IN-25
This compound stands out due to its unique chemical structure, which allows for strong binding affinity and specificity towards acetylcholinesterase. Additionally, its synthetic versatility enables the creation of various derivatives with potentially enhanced biological activities .
Properties
Molecular Formula |
C20H15ClN4O4S |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-1-(4-hydroxyphenyl)-5-methylsulfanyl-4-nitropyrrol-3-yl]-2-cyanoacetamide |
InChI |
InChI=1S/C20H15ClN4O4S/c1-30-20-18(25(28)29)16(15(10-22)19(23)27)17(11-2-4-12(21)5-3-11)24(20)13-6-8-14(26)9-7-13/h2-9,15,26H,1H3,(H2,23,27) |
InChI Key |
RWTDHBAAGZNIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(N1C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl)C(C#N)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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